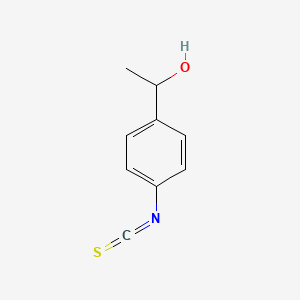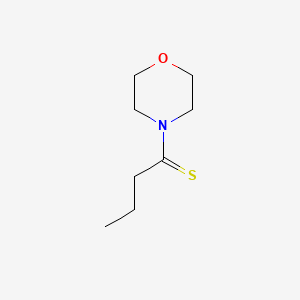
2-(2-Bromophenoxy)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-5-nitropyridine is an organic compound that features a bromophenoxy group attached to a nitropyridine ring
Preparation Methods
The synthesis of 2-(2-Bromophenoxy)-5-nitropyridine typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 5-nitropyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-(2-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products, depending on the oxidizing agent used.
Scientific Research Applications
2-(2-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromophenoxy group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
2-(2-Bromophenoxy)-5-nitropyridine can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)-5-nitropyridine: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
2-(2-Iodophenoxy)-5-nitropyridine: The presence of an iodine atom can lead to different chemical and biological properties compared to the bromine-containing compound.
2-(2-Bromophenoxy)-3-nitropyridine: This compound has the nitro group in a different position on the pyridine ring, which can influence its reactivity and interactions with other molecules.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H7BrN2O3 |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H |
InChI Key |
JUOVEUTXMQNKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



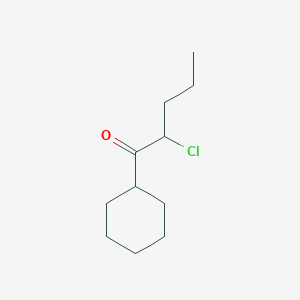

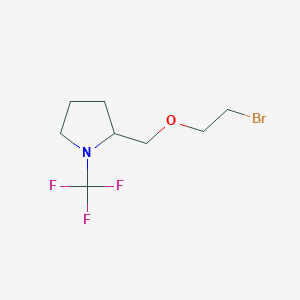
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
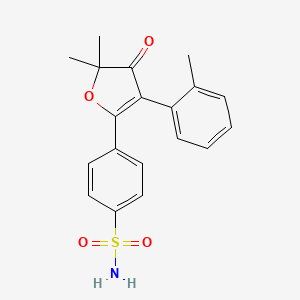
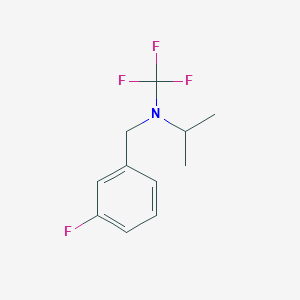
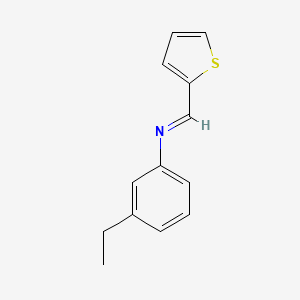
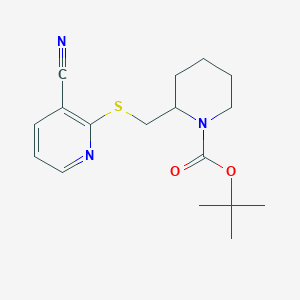
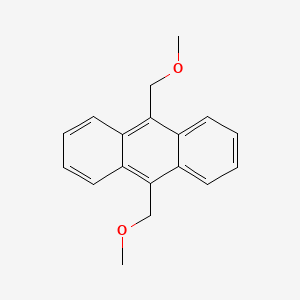
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

